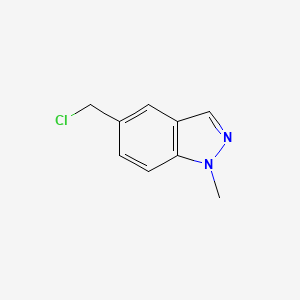
9-Propyl-1H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Propyl-1H-purin-6(9H)-one: is a purine derivative, which is a class of heterocyclic aromatic organic compounds Purines are significant in biochemistry, particularly in the structure of DNA and RNA, where they form the building blocks of adenine and guanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Propyl-1H-purin-6(9H)-one typically involves the alkylation of a purine precursor. One common method is the reaction of 6-chloropurine with propylamine under basic conditions to replace the chlorine atom with a propyl group.
Industrial Production Methods: In an industrial setting, the production of this compound might involve large-scale alkylation reactions using automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, often involving catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions might lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted purines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 9-Propyl-1H-purin-6(9H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound might be studied for its potential interactions with enzymes and nucleic acids. It could serve as a model compound for understanding purine metabolism and function.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its purine structure makes it a candidate for the development of antiviral or anticancer agents.
Industry: In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Propyl-1H-purin-6(9H)-one would depend on its specific interactions with biological targets. Generally, purine derivatives can interact with enzymes, receptors, and nucleic acids, influencing various biochemical pathways. The propyl group might enhance its binding affinity or alter its metabolic stability.
Comparison with Similar Compounds
Adenine: A naturally occurring purine base in DNA and RNA.
Guanine: Another purine base found in nucleic acids.
Caffeine: A methylated purine derivative with stimulant properties.
Uniqueness: 9-Propyl-1H-purin-6(9H)-one is unique due to its specific propyl substitution, which can confer distinct chemical and biological properties compared to other purine derivatives. This uniqueness might make it valuable in specific research or industrial applications.
Properties
CAS No. |
6972-38-9 |
|---|---|
Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
9-propyl-1H-purin-6-one |
InChI |
InChI=1S/C8H10N4O/c1-2-3-12-5-11-6-7(12)9-4-10-8(6)13/h4-5H,2-3H2,1H3,(H,9,10,13) |
InChI Key |
CFVLOIWZKLJNRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Methyl-2-azaspiro[4.5]decane-1,8-dione](/img/structure/B11910316.png)
![1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11910317.png)
![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11910320.png)
![4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol](/img/structure/B11910331.png)
![1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11910336.png)

